2-(1-(3-Methoxyphenyl)-2-cyclohexen-1-yl)-N,N-dimethylethylamine hcl

Description

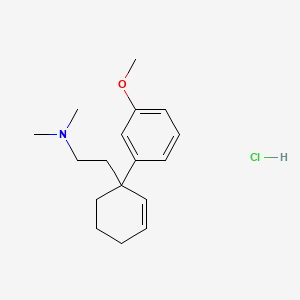

Chemical Name: 2-(1-(3-Methoxyphenyl)-2-cyclohexen-1-yl)-N,N-dimethylethylamine hydrochloride Synonyms: 2-Anhydrotramadol Hydrochloride; (1RS)-[2-(3-Methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanamine Hydrochloride . Molecular Formula: C₁₆H₂₄ClNO (monoisotopic mass: 281.154642) . Structural Features:

Properties

CAS No. |

86446-16-4 |

|---|---|

Molecular Formula |

C17H26ClNO |

Molecular Weight |

295.8 g/mol |

IUPAC Name |

2-[1-(3-methoxyphenyl)cyclohex-2-en-1-yl]-N,N-dimethylethanamine;hydrochloride |

InChI |

InChI=1S/C17H25NO.ClH/c1-18(2)13-12-17(10-5-4-6-11-17)15-8-7-9-16(14-15)19-3;/h5,7-10,14H,4,6,11-13H2,1-3H3;1H |

InChI Key |

JXGPWHGFWOETBV-UHFFFAOYSA-N |

SMILES |

CN(C)CCC1(CCCC=C1)C2=CC(=CC=C2)OC.Cl |

Canonical SMILES |

CN(C)CCC1(CCCC=C1)C2=CC(=CC=C2)OC.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(1-(3-methoxyphenyl)-2-cyclohexen-1-yl)-N,N-dimethylethylamine HCl Ro 12-9150 Ro-12-9150 |

Origin of Product |

United States |

Chemical Reactions Analysis

Ro-12-9150 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

It appears you're asking for information on the applications of the chemical compound "2-(1-(3-Methoxyphenyl)-2-cyclohexen-1-yl)-N,N-dimethylethylamine hydrochloride." Based on the search results, this compound, also known as Ro 12-9150, has the molecular formula C17H26ClNO and a molecular weight of 295.8 g/mol.

Here's what the search results suggest about this compound and related chemicals:

-

Basic Information:

- CAS Number: 86446-16-4

- Synonyms: Ro 12-9150

- Solubility: Soluble in DMSO

- Storage: Should be stored dry, dark, and at 0 - 4°C for short term or -20°C for long term storage.

-

Related Compounds & Research:

- The search results mention the broader applications of heterocyclic compounds , particularly in treating Alzheimer's disease . These compounds can be essential for building new drugs and diagnostic probes .

- Heterocyclic N-oxides are also mentioned as having potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities .

- One study explored the "actoprotective activity of nitrogen-containing heterocyclic compounds derivatives" . One pyridine derivative (IBHF-11) showed promise in increasing physical working capacity under extreme conditions .

- The compound dehydro venlafaxine (CID 13520348), which is similar in structure, is listed on PubChem .

Mechanism of Action

The mechanism of action of Ro-12-9150 involves its interaction with specific molecular targets and pathways. As a bio-active agent, it can modulate various biological processes by binding to specific receptors or enzymes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Pharmacological Activity :

- Acts as an intermediate in the formal synthesis of analgesic compounds, likely via modulation of opioid receptors .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural and Functional Comparison

Tramadol and Derivatives

- Target vs. Tramadol: Tramadol’s cyclohexanol ring and hydroxyl group are critical for its dual μ-opioid agonism and serotonin/norepinephrine reuptake inhibition (SNRI) . The target compound’s cyclohexene ring lacks this hydroxyl group, likely reducing opioid efficacy but retaining some structural motifs for binding . Activity Data: Tramadol’s IC₅₀ for μ-opioid receptors is ~2.1 µM, whereas the target compound’s activity remains unquantified but inferred from synthetic pathways .

Tramadol Impurities :

Cyclohexanone and Amine Derivatives

- 2-(Dimethylaminomethyl)-1-cyclohexanone HCl: The ketone group increases polarity, altering pharmacokinetics (e.g., solubility: 25 mg/mL in water vs. 15 mg/mL for the target compound) . Used as a precursor for heterocyclic syntheses rather than direct pharmacological applications .

Antihistamines (Diphenhydramine, Embramine)

Biological Activity

2-(1-(3-Methoxyphenyl)-2-cyclohexen-1-yl)-N,N-dimethylethylamine hydrochloride (CAS No. 66170-31-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

- Molecular Formula : C17H25NO

- Molecular Weight : 259.3865 g/mol

- CAS Number : 66170-31-8

- Stereochemistry : Racemic mixture

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI) and may also influence dopaminergic pathways, which are critical in mood regulation and cognitive functions.

Biological Activity Overview

The biological activity of 2-(1-(3-Methoxyphenyl)-2-cyclohexen-1-yl)-N,N-dimethylethylamine HCl can be summarized as follows:

| Activity | Description |

|---|---|

| Antidepressant Effects | Exhibits potential antidepressant properties by modulating serotonin levels. |

| Neuroprotective Effects | May protect against neurodegeneration by reducing oxidative stress markers. |

| Cytotoxicity | Demonstrated cytotoxic effects on certain cancer cell lines in vitro. |

| Antimicrobial Activity | Shows activity against various bacterial strains, indicating potential therapeutic uses. |

Antidepressant Activity

A study conducted on the effects of this compound on animal models of depression showed significant improvement in behavior indicative of reduced depressive symptoms. The mechanism was linked to increased serotonin levels in the synaptic cleft, supporting its classification as an SSRI .

Neuroprotection

Research indicated that the compound could reduce markers of oxidative stress in neuronal cells exposed to neurotoxic agents. This suggests a protective role against conditions like Alzheimer's disease, where oxidative damage plays a crucial role .

Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Antimicrobial Properties

The compound has shown promising results against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined to be within therapeutic ranges, suggesting it could be developed as an antimicrobial agent .

Q & A

Q. What experimental strategies are recommended for optimizing the synthetic yield of 2-(1-(3-Methoxyphenyl)-2-cyclohexen-1-yl)-N,N-dimethylethylamine HCl?

Methodological Answer:

- Reaction Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution efficiency during the formation of the cyclohexenyl moiety.

- Catalyst Screening : Test palladium or nickel catalysts for cross-coupling reactions involving the methoxyphenyl group .

- Purification : Employ column chromatography with silica gel (eluent: dichloromethane/methanol gradient) followed by recrystallization in ethanol to isolate high-purity product. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

- Spectroscopic Techniques :

- NMR : Analyze - and -NMR spectra to verify methoxyphenyl (δ ~3.8 ppm for OCH), cyclohexenyl (δ ~5.5 ppm for olefinic protons), and dimethylamino groups (δ ~2.2 ppm for N(CH)) .

- Mass Spectrometry : Use HRMS (ESI+) to confirm the molecular ion peak at m/z corresponding to CHClNO (expected [M+H]: 294.16).

- X-ray Crystallography : If single crystals are obtained, compare bond angles and torsion angles with structurally analogous compounds (e.g., cyclohexanol derivatives) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to potential amine volatility.

- Emergency Measures : Neutralize spills with 5% acetic acid solution. Consult CHEMTREC (1-800-424-9300) for exposure incidents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Dose-Response Reproducibility : Conduct dose-ranging studies (e.g., 0.1–100 µM) in triplicate using standardized cell lines (e.g., HEK293 for receptor binding assays).

- Confounding Factor Analysis : Control for batch-to-batch purity variations via HPLC-UV (λ = 254 nm) and LC-MS. Impurities >0.1% (e.g., diastereomers) can skew bioactivity results .

- In Silico Validation : Perform molecular docking (AutoDock Vina) to compare binding affinities with structurally related agonists/antagonists (e.g., cyclohexanol derivatives) .

Q. What advanced methods are used to analyze enantiomeric purity?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak IA column (hexane/isopropanol 90:10, 1 mL/min) to separate enantiomers. Detect using polarimetric or circular dichroism detectors.

- Stereochemical Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclohexenyl ring formation to enforce enantiomeric control .

Q. How should researchers design experiments to assess receptor selectivity?

Methodological Answer:

- Radioligand Displacement Assays : Screen against a panel of GPCRs (e.g., adrenergic, dopaminergic receptors) using -labeled antagonists (e.g., -dihydroalprenolol for β-adrenoceptors).

- Functional Assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 AM dye) in transfected cells to determine agonist/antagonist profiles. Compare IC values across receptors .

Q. What computational tools are recommended for predicting metabolic pathways?

Methodological Answer:

- Software : Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism. Key predictions:

- Oxidation : CYP3A4-mediated hydroxylation of the cyclohexenyl ring.

- Conjugation : Glucuronidation of the methoxyphenyl group.

- Validation : Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .

Data Contradiction and Reproducibility

Q. How can discrepancies in solubility data across studies be addressed?

Methodological Answer:

- Standardized Solubility Protocols : Use the shake-flask method (24 hrs equilibration, 25°C) in buffered solutions (pH 1.2–7.4). Measure via UV-Vis (λ = 275 nm) or nephelometry.

- Particle Size Control : Sieve compound to <50 µm to ensure consistent surface area .

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity?

Methodological Answer:

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate LD.

- ANOVA with Post Hoc Tests : Use Tukey’s HSD for multi-group comparisons in in vivo studies (e.g., rodent models) .

Methodological Frameworks

Q. How to align research on this compound with theoretical frameworks (e.g., structure-activity relationships)?

Methodological Answer:

- Conceptual Anchoring : Link studies to the "Lipinski’s Rule of Five" for drug-likeness and "Hammett Equation" for electronic effects of the methoxyphenyl group.

- Hypothesis Testing : Design analogs with systematic substitutions (e.g., replacing methoxy with ethoxy) to validate theoretical predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.